Cas no 1519371-76-6 (4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid)

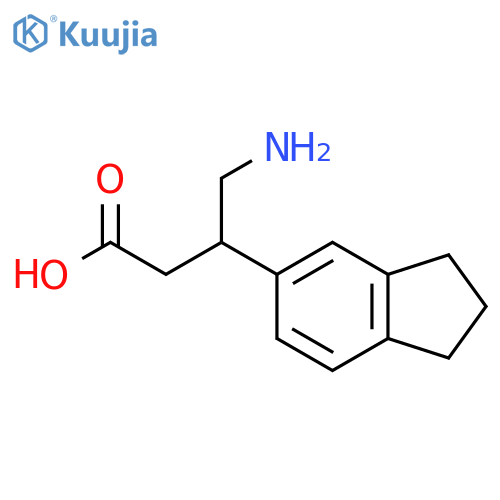

1519371-76-6 structure

商品名:4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid

- EN300-1836514

- 1519371-76-6

-

- インチ: 1S/C13H17NO2/c14-8-12(7-13(15)16)11-5-4-9-2-1-3-10(9)6-11/h4-6,12H,1-3,7-8,14H2,(H,15,16)

- InChIKey: BMKHFWZWMGYRIY-UHFFFAOYSA-N

- ほほえんだ: OC(CC(CN)C1C=CC2CCCC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1836514-0.25g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1836514-1g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1836514-5g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1836514-10g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1836514-10.0g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 10g |

$4914.0 | 2023-06-01 | ||

| Enamine | EN300-1836514-0.05g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1836514-0.5g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1836514-1.0g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 1g |

$1142.0 | 2023-06-01 | ||

| Enamine | EN300-1836514-5.0g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 5g |

$3313.0 | 2023-06-01 | ||

| Enamine | EN300-1836514-2.5g |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid |

1519371-76-6 | 2.5g |

$1650.0 | 2023-09-19 |

4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1519371-76-6 (4-amino-3-(2,3-dihydro-1H-inden-5-yl)butanoic acid) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬